molecular formula C2H2CaO2S B1606547 Calcium sulphidoacetate CAS No. 29820-13-1

Calcium sulphidoacetate

Cat. No.: B1606547
CAS No.: 29820-13-1
M. Wt: 130.18 g/mol
InChI Key: QVCFQEFEMBCIOI-UHFFFAOYSA-L
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Description

Calcium sulphidoacetate, also known as calcium 2-sulfanidylacetate, is an organic compound with the molecular formula C2H4O2S.Ca x 3 H2O It is a mono-constituent substance that is primarily used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sulphidoacetate can be synthesized through the reaction of calcium hydroxide with thioglycolic acid. The reaction typically occurs in an aqueous medium, and the product is obtained after the removal of water through evaporation. The reaction can be represented as follows:

Ca(OH)2+HSCH2COOHCa(SCH2COO)2+2H2OCa(OH)_2 + HSCH_2COOH \rightarrow Ca(SCH_2COO)_2 + 2H_2O Ca(OH)2​+HSCH2​COOH→Ca(SCH2​COO)2​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium carbonate with thioglycolic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides and other oxidized products.

    Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where the sulphido group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Calcium sulphidoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium sulphidoacetate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also interact with metal ions, forming complexes that can influence various biochemical processes. The sulphido group in this compound can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Calcium thioglycolate: Similar in structure but differs in its hydration state and specific applications.

    Sodium thioglycolate: Similar sulfur-containing compound but with different cation and solubility properties.

    Ammonium thioglycolate: Used in similar applications but has different reactivity and stability profiles.

Uniqueness: Calcium sulphidoacetate is unique due to its specific calcium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

calcium;2-sulfidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFQEFEMBCIOI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])[S-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2CaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-11-1 (Parent)
Record name Calcium thioglycolate
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DSSTOX Substance ID

DTXSID00890822
Record name Calcium sulfidoacetate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Prismatic rod crystals. Odorless or faint mercaptan odor; somewhat astringent and fetid taste. Slowly loses H2O above 95 °C, darkens at 220 °C and partially fuses with decompn at 280-290 °C. Sol in water; very slightly sol in alcohol, chloroform; practically insol in ether, petr ether, benzene. Solns readily absorb CO2 from air, percipitating CaCO3. /Trihydrate/
Record name CALCIUM THIOGLYCOLATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder

CAS No.

37457-75-3, 29820-13-1, 814-71-1
Record name [2-(Mercapto-κS)acetato(2-)-κO]calcium
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Record name Calcium thioglycolate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, calcium salt (1:1)
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Record name Calcium sulfidoacetate
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Record name Calcium sulphidoacetate
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Record name CALCIUM THIOGLYCOLATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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